molecular formula C14H9ClF3NO3 B8260532 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride

4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride

Cat. No.: B8260532
M. Wt: 331.67 g/mol
InChI Key: YPYWIEWJLJFUHC-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methyl, nitro, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s biological activity and its potential use in therapeutic applications .

Comparison with Similar Compounds

4-(4-Chloro-3-methylphenoxy)-3-nitrobenzotrifluoride can be compared with similar compounds such as:

Properties

IUPAC Name

1-chloro-4-methyl-2-[3-nitro-4-(trifluoromethyl)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c1-8-2-5-11(15)13(6-8)22-9-3-4-10(14(16,17)18)12(7-9)19(20)21/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYWIEWJLJFUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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